molecular formula C15H20O3 B1219501 Pterosin A CAS No. 35910-16-8

Pterosin A

Cat. No. B1219501
CAS RN: 35910-16-8
M. Wt: 248.32 g/mol
InChI Key: BDZJLPDYMKPKGC-HNNXBMFYSA-N
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Description

Pterosin A is a small-molecular-weight natural product that is abundant in ferns . It has been identified as a novel activator of adenosine monophosphate-activated protein kinase, which is crucial for regulating blood glucose homeostasis . It has been studied for its potential therapeutic effects on diabetes .


Synthesis Analysis

Pterosins, including Pterosin A, are diverse and can be widely functionalized to tune their properties . Three novel compounds were isolated for the first time from four fern species along with 27 known compounds .


Molecular Structure Analysis

The molecular formula of Pterosin A is C15H20O3 . It is a part of the pterosin compounds which are found in various species of ferns .


Physical And Chemical Properties Analysis

The molecular weight of Pterosin A is 248.32 . More specific physical and chemical properties are not clearly mentioned in the available resources.

Scientific Research Applications

Antidiabetic Effects

Pterosin A shows promise as a potential therapeutic option for diabetes. It has demonstrated effectiveness in improving hyperglycemia and glucose intolerance in various diabetic mouse models without adverse effects. Its mechanism involves reversing increased serum insulin and insulin resistance, enhancing glucose uptake, and positively influencing several molecular pathways related to diabetes (Hsu et al., 2013).

Blood Glucose Homeostasis

Pterosin A is identified as a novel activator of adenosine monophosphate-activated protein kinase, crucial for regulating blood glucose homeostasis. This compound from ferns like Ceratopteris thalictroides and Hypolepis punctata has shown protective effects on β-cells, essential for diabetes management (Chen et al., 2015).

Metabolism in Rats

The metabolism of (2S)-Pterosin A in rats following oral dosage has been studied, revealing various primary metabolic reactions. These include oxidation and hydroxylation processes, lactonization, and glucuronide conjugation, leading to numerous metabolites (Chen, 2014).

Alzheimer’s Disease Therapy

Pterosin A derivatives inhibit enzymes involved in Alzheimer’s disease pathogenesis, suggesting potential as therapeutic compounds. These derivatives, including Pterosin B, show strong blood-brain barrier permeability, a critical factor for Alzheimer's disease therapeutics (Jannat et al., 2019).

Smooth Muscle Relaxant Activity

Pterosin A and related compounds have been studied for their smooth muscle relaxation activity. Pterosin Z, a related compound, has shown significant activity in this regard, suggesting potential therapeutic applications in conditions requiring smooth muscle relaxation (Sheridan et al., 1999).

Cytotoxic Activities

Pterosin A and its derivatives demonstrate cytotoxic activities against various cancer cell lines. For instance, pterosin sesquiterpenoids from Pteris cretica exhibit cytotoxic effects, contributing to the exploration of natural compounds for cancer therapy (Uddin et al., 2011).

Osteoarthritis Treatment

Pterosin B, related to Pterosin A, has been identified as a potential treatment for osteoarthritis. It inhibits Sik3, a regulator of articular cartilage homeostasis, and prevents chondrocyte hypertrophy, protecting against cartilage degradation in osteoarthritis (Yahara et al., 2016).

Safety And Hazards

Pterosin A is advised to be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

(2S)-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-3H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-9-6-11-7-15(3,8-17)14(18)13(11)10(2)12(9)4-5-16/h6,16-17H,4-5,7-8H2,1-3H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZJLPDYMKPKGC-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1CCO)C)C(=O)C(C2)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C(=C1CCO)C)C(=O)[C@](C2)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60957329
Record name 6-(2-Hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60957329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pterosin A

CAS RN

35910-16-8
Record name (2S)-2,3-Dihydro-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35910-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pterosin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035910168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(2-Hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60957329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
177
Citations
FL Hsu, CF Huang, YW Chen, YP Yen, CT Wu… - …, 2013 - Am Diabetes Assoc
… treated with pterosin A for 4 weeks. Pterosin A significantly reversed the increased serum insulin and insulin resistance (IR) in dexamethasone-IR mice and in db/db mice. Pterosin A …
Number of citations: 77 diabetesjournals.org
YP Lee, FL Hsu, JJ Kang, CK Chen, SS Lee - Drug Metabolism and …, 2012 - ASPET
The metabolic profile of the potent hypoglycemic agent, (2S)-pterosin A (1), in rat urine via intragastrical oral administration was investigated. In total, 19 metabolites (M1–M19) were …
Number of citations: 15 dmd.aspetjournals.org
J Lu, C Peng, S Cheng, J Liu, Q Ma, J Shu - Molecules, 2019 - mdpi.com
Phytochemical investigation of the aerial parts of Pteris cretica led to the isolation and elucidation of nine pterosins, including four new pterosins, creticolacton A (1), 13-hydroxy-2(R),3(R…
Number of citations: 16 www.mdpi.com
HR Dexter, E Allen, DM Williams - Tetrahedron Letters, 2018 - Elsevier
… More recently a Suzuki-Miyaura reaction was used to produce a 6-vinylated indanone precursor of pterosin A. Unfortunately this could not be resolved from the reduced (6H) by-product. …
Number of citations: 8 www.sciencedirect.com
SC Hsu, M Narsingam, YF Lin, FL Hsu, BJ Uang - Tetrahedron, 2013 - Elsevier
… ±)-pterosin A in 9 steps and 10% overall yield. Although the overall yield of our synthetic pterosin A … to pterosin A derivatives for the biological and Structure–Activity Relationship studies. …
Number of citations: 13 www.sciencedirect.com
C Peng, J Lu, J Liu, H Huang, Y Zhu, J Shu - Fitoterapia, 2020 - Elsevier
Three novel pterosin dimmers, named as obtupterosin A (1), B (2) and C (3), together with eight known pterosins (4–11) were isolated from Pteris obtusiloba. Their structures were …
Number of citations: 4 www.sciencedirect.com
KME Ng, TC McMorris - Canadian journal of chemistry, 1984 - cdnsciencepub.com
… The yield of pterosin A was quantitative (673 mg). Attempts at crystallization were not successful; ir (film): 3400, 1680, 1590, 1020 cm-I; nmr ('H, 360 MHz) 6: 1.21 (s, 3), 1.76 (br s, …
Number of citations: 81 cdnsciencepub.com
T Kuraishi, T MURAKAMI, T TANIGUCHI… - Chemical and …, 1985 - jstage.jst.go.jp
… 2 was rechromatographed on alumina with CHC]3 and 5% MeOH in CI-ICl3 as eluents to yield pterosin Z (I, 12 mg) and pterosin A (IV, 9 mg). Frac. 3 was partitioned into the upper and …
Number of citations: 35 www.jstage.jst.go.jp
RH Mohammad, M Nur-e-Alam, M Lahmann, I Parveen… - Phytochemistry, 2016 - Elsevier
… as a metabolic product of (2S)-pterosin A in rat urine via oral administration (100 mg/kg) (Lee et al., 2012). Other metabolites of (2S)-pterosin A were compounds 14, 27 and 29, which …
Number of citations: 29 www.sciencedirect.com
JJ Chen, TC Wang, CK Yang, HR Liao… - Chemistry & …, 2013 - Wiley Online Library
… Comparison of the 1H- and 13C-NMR data (Table 1) of 1 with those of pterosin A [9][10] … )) replaced the 2-hydroxyethyl group at C(6) of pterosin A [9] [10]. This was supported by HMBCs …
Number of citations: 18 onlinelibrary.wiley.com

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